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Compound of Interest

Compound Name: (S)-(+)-2-Methylpiperazine

Cat. No.: B108145

Executive Summary

(S)-(+)-2-Methylpiperazine is a chiral heterocyclic amine that has emerged as a cornerstone
building block in modern medicinal chemistry. Its rigid, pre-organized stereocenter and two
distinct nitrogen nucleophiles make it an invaluable synthon for introducing specific three-
dimensional architecture into drug candidates, profoundly influencing their pharmacological
activity, selectivity, and pharmacokinetic profiles. This guide provides an in-depth examination
of the core molecular properties, critical analytical methodologies for quality assurance, and
significant applications of (S)-(+)-2-Methylpiperazine, tailored for researchers and
professionals in drug discovery and chemical development.

The Strategic Importance of Chiral Piperazines in
Drug Design

The piperazine ring is a privileged scaffold in medicinal chemistry, present in numerous
approved drugs targeting a wide array of biological systems. Its conformational rigidity and
basic nitrogen centers allow it to engage in critical hydrogen bonding and ionic interactions with
protein targets. The introduction of a stereocenter, as in 2-methylpiperazine, creates a chiral
derivative with two enantiomers: (S) and (R).

The causality behind selecting a single enantiomer like (S)-(+)-2-Methylpiperazine is rooted in
the principles of stereospecificity in pharmacology. Biological targets, being chiral themselves,
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often exhibit differential binding affinities for enantiomers. The use of an enantiomerically pure
starting material eliminates the need for costly and often inefficient chiral separations later in
the synthesis and avoids the potential for "eutomer-distomer" complications, where one
enantiomer provides the therapeutic effect while the other may be inactive, less active, or
contribute to off-target toxicity. Therefore, the use of (S)-(+)-2-Methylpiperazine is a strategic
choice to optimize potency and reduce the potential for adverse effects.

Core Molecular and Physicochemical Profile

The fundamental identity of a chemical reagent is defined by its molecular structure and
physical properties. For (S)-(+)-2-Methylpiperazine, these attributes are critical for its use in
precise chemical synthesis. Its properties are summarized below.

Property Value Source(s)
IUPAC Name (2S)-2-methylpiperazine [1]
Molecular Formula CsHi12N2 [1112]131[4]
Molecular Weight 100.16 g/mol [11[31141[5]
CAS Number 74879-18-8 [1][2][3]

White to yellow crystalline
Appearance [6]
powder and chunks

Melting Point 91-93 °C [3]
Specific Optical Rotation [0]20/D +6.8°, ¢ = 1 in ethanol [3]
Canonical SMILES C[C@H]1CNCCN1 [11[2]
InChi Key JOMNTHCQHJIPVAZ- ae

YFKPBYRVSA-N

Analytical Characterization: A Framework for Quality
Assurance

Ensuring the identity, purity, and stereochemical integrity of (S)-(+)-2-Methylpiperazine is
paramount before its inclusion in any synthetic route. The following protocols form a self-
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validating system to guarantee material quality.

Identity and Structural Confirmation

Protocol 1: NMR Spectroscopy for Structural Verification
o Objective: To confirm the molecular backbone and the presence of the methyl group.
o Methodology:

o Dissolve 5-10 mg of the sample in Deuterated Chloroform (CDCIs) or Deuterium Oxide
(D20).

o Acquire a *H NMR spectrum at 400 MHz or higher. The expected spectrum will show a
complex multiplet system for the piperazine ring protons and a characteristic doublet for
the methyl group protons.

o Acquire a 133C NMR spectrum. The spectrum should reveal distinct signals corresponding
to the five carbon atoms in the molecule.

o Expertise & Causality: The choice of solvent is critical; CDCls is standard for organic
molecules, but D20 can be used and will exchange with the N-H protons, causing their
signals to disappear, which is a useful diagnostic tool for identifying them. The chemical
shifts and coupling patterns are unique fingerprints of the molecule's electronic environment
and connectivity.

Protocol 2: Mass Spectrometry for Molecular Weight Confirmation
e Objective: To verify the molecular weight of the compound.
o Methodology:

o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol with 0.1%
formic acid).

o Infuse the solution into an Electrospray lonization (ESI) mass spectrometer.

o Acquire the spectrum in positive ion mode.
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o Trustworthiness: The expected result is a prominent peak at m/z 101.1, corresponding to the

protonated molecule [(M+H)*]. The high accuracy of modern mass spectrometers allows for

confirmation of the molecular formula based on the exact mass.[1]

Stereochemical Integrity Assessment

Protocol 3: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

o Objective: To quantify the percentage of the desired (S)-enantiomer relative to the undesired

(R)-enantiomer.

o Methodology:

o Derivatization (Optional but Recommended): React the sample with a UV-active chiral
derivatizing agent (e.g., dansyl chloride) to improve detection and chromatographic
performance. The two N-H protons provide reaction sites.

o Chromatography:

» Column: Utilize a chiral stationary phase (CSP) column (e.g., a polysaccharide-based
column like Chiralpak 1A or a similar phase).

= Mobile Phase: An isocratic mixture of hexane and ethanol with a small amount of an

amine modifier (e.g., diethylamine) is a common starting point. The exact ratio must be

optimized.

= Detection: UV detector set to the absorbance maximum of the derivative.

o Analysis: The two enantiomers will elute at different retention times. Integrate the peak

areas to calculate the enantiomeric excess using the formula: e.e. (%) = [((S) - (R)) / ((S) +

(R))] x 100.

o Expertise & Causality: Chiral HPLC is the definitive method for assessing stereochemical
purity. The CSP creates a transient chiral environment that allows for the differential

interaction and separation of the two enantiomers. Derivatization is often employed because

the native piperazine lacks a strong chromophore, making sensitive UV detection difficult.
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Analytical Workflow Diagram

The following diagram outlines the logical flow for the comprehensive quality control of an
incoming batch of (S)-(+)-2-Methylpiperazine.
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Caption: Quality control workflow for (S)-(+)-2-Methylpiperazine.

Key Applications in Medicinal Chemistry

(S)-(+)-2-Methylpiperazine serves as a versatile nucleophilic building block. The two nitrogen
atoms have different steric environments; the N1 nitrogen is secondary and adjacent to the
chiral center, while the N4 nitrogen is a less hindered secondary amine. This differentiation can

be exploited for regioselective reactions.

Its primary application is as a valuable synthon for quinoline antibacterials.[3] It is also used in
the design and synthesis of diaminoquinazolines that act as inhibitors of the [3-catenin/T-cell
transcription factor 4 (Tcf4) pathway, which is relevant in cancer research.[6]

General Synthetic Utility Diagram

The diagram below illustrates the fundamental role of (S)-(+)-2-Methylpiperazine in creating
more complex chiral molecules through nucleophilic substitution or addition reactions.
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Caption: Role of (S)-(+)-2-Methylpiperazine as a chiral synthon.
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Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

o Hazards: (S)-(+)-2-Methylpiperazine is classified as a flammable solid and can cause
severe skin and eye irritation or burns.[1][3][5] It may also cause respiratory irritation.[1]

e Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For
weighing and transfer, an N95 dust mask or equivalent respirator is recommended.[3]

e Storage: The compound is hygroscopic and should be stored in a tightly sealed container
under an inert atmosphere (e.g., nitrogen or argon).[2] Store in a cool, dry, and well-
ventilated area away from sources of ignition.

Conclusion

(S)-(+)-2-Methylpiperazine is more than just a chemical with a specific formula and molecular
weight. It is a precision tool for medicinal chemists, enabling the synthesis of enantiomerically
pure pharmaceutical agents with potentially superior efficacy and safety profiles. A thorough
understanding of its physicochemical properties, coupled with rigorous analytical validation, is
the foundation for its successful application in the development of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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